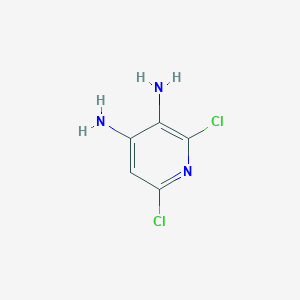

2,6-Dichlorpyridin-3,4-diamin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,6-Dichloropyridine-3,4-diamine involves complex organic chemistry reactions. Although the specific synthesis of 2,6-Dichloropyridine-3,4-diamine is not directly outlined in the provided studies, related compounds share synthesis routes that often involve halogenation, amination, and other substitution reactions critical in functionalizing the pyridine ring to introduce the desired chloro and amino groups. These synthetic routes are vital for creating monomers that can further react to form advanced polymers (Katritzky et al., 1995).

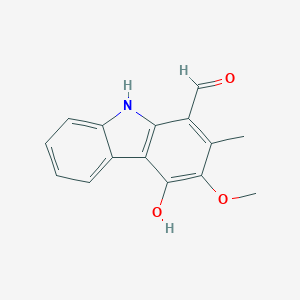

Molecular Structure Analysis

The molecular structure of 2,6-Dichloropyridine-3,4-diamine is characterized by the presence of two chloro groups and two amino groups attached to a pyridine ring. This arrangement significantly influences its reactivity and interaction with other compounds. The electron-withdrawing chloro groups and electron-donating amino groups create a unique electronic environment that facilitates its role in polymer synthesis. The structure of related compounds has been elucidated using techniques like X-ray diffraction, highlighting the importance of molecular geometry in determining the material's properties (Kim et al., 1998).

Chemical Reactions and Properties

2,6-Dichloropyridine-3,4-diamine undergoes various chemical reactions, particularly in polymer synthesis. It reacts with dianhydrides to form polyimides, showcasing its utility in creating materials with high thermal stability and mechanical strength. The compound's reactivity is largely due to the presence of active amino groups, which facilitate the formation of imide bonds, a characteristic feature of many high-performance polymers (Madhra et al., 2002).

Physical Properties Analysis

The physical properties of materials derived from 2,6-Dichloropyridine-3,4-diamine, such as polyimides, are remarkable. They are known for their excellent thermal stability, withstanding temperatures exceeding 500°C without significant degradation. Additionally, these materials exhibit low dielectric constants, making them suitable for electronic applications. The inherent viscosities and solubility in various organic solvents also highlight their processability and application versatility (Guan et al., 2015).

Chemical Properties Analysis

Chemically, 2,6-Dichloropyridine-3,4-diamine and its derived polymers possess remarkable resistance to hydrolysis and oxidation, contributing to their durability and long-term performance in harsh environments. The chemical stability, coupled with the ability to form strong covalent bonds within polymer backbones, underscores the material's utility in demanding applications such as aerospace, electronics, and advanced composites (Zhou et al., 2018).

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

2,6-Dichlorpyridin dient als Vorläufer des Antibiotikums Enoxacin . Es wird bei der Entwicklung von Arzneimitteln eingesetzt . Die Fähigkeit, die C–H-Vorläufer von Pyridin-C–H-Liganden selektiv zu halogenieren, ist in diesem Prozess entscheidend .

Pflanzenschutzmittelproduktion

Im Agrargeschäft werden Chlorpyridinderivate zur Herstellung von Fungiziden und Insektiziden verwendet . Dies ist besonders wichtig für den Schutz von Nutzpflanzen und die Sicherstellung der Ernährungssicherheit.

Synthese von Metallkomplexen

Die Entwicklung von Metallkomplexen ist eine weitere Anwendung von 2,6-Dichlorpyridin . Diese Komplexe haben eine breite Palette von Anwendungen, einschließlich Katalyse, Materialwissenschaften und medizinischer Chemie.

Organische Synthese

2,6-Dichlorpyridin wird als Zwischenprodukt in vielen chemischen Reaktionen verwendet . Es ist besonders nützlich bei der Synthese anderer organischer Verbindungen und trägt zur Vielfalt und Komplexität der organischen Chemie bei.

Aminierungsverfahren

Die aus 2,6-Dichlorpyridin isolierten Verbindungen sind Produkte der Aminierung . Dieser Prozess ist entscheidend für die Synthese einer Vielzahl von chemischen Verbindungen, darunter Arzneimittel, Farbstoffe und Polymere.

Solvolyse-Reaktionen

Solvolyse ist eine weitere Schlüsselreaktion, an der 2,6-Dichlorpyridin beteiligt ist . Diese Reaktion, bei der eine Bindung in einem Molekül durch ein Lösungsmittel aufgebrochen wird, ist ein grundlegender Prozess in der organischen Chemie.

Kondensationsreaktionen

2,6-Dichlorpyridin unterliegt auch Kondensationsreaktionen . Diese Reaktionen, bei denen zwei Moleküle unter Verlust eines kleinen Moleküls zusammengefügt werden, sind in der Polymerwissenschaft und der Synthese größerer organischer Verbindungen weit verbreitet.

Synthese von Pyrimidin-basierten Verbindungen

Funktionalisierte Pyrimidine mit Amino- und Halogengruppen werden zu geeigneten Vorläufern für eine Reihe von Strukturveränderungen bei der Synthese von Pyrimidin-basierten Verbindungen

Safety and Hazards

When handling 2,6-Dichloropyridine-3,4-diamine, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that 2,6-dichloropyridine, a related compound, serves as a precursor to the antibiotic enoxacin, the drug anpirtoline, and the antifungal liranaftate . These drugs target various enzymes and proteins, suggesting that 2,6-Dichloropyridine-3,4-diamine may also interact with similar targets.

Biochemical Pathways

For instance, enoxacin, a drug synthesized from 2,6-Dichloropyridine, inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Result of Action

For instance, enoxacin, a drug synthesized from 2,6-Dichloropyridine, inhibits bacterial DNA replication, leading to bacterial cell death .

Eigenschaften

IUPAC Name |

2,6-dichloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNVWGXGFBVDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448748 | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101079-63-4 | |

| Record name | 2,6-Dichloro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101079-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

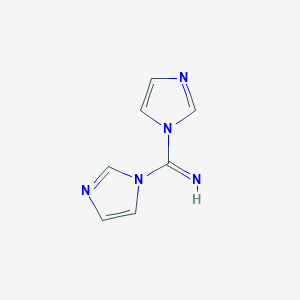

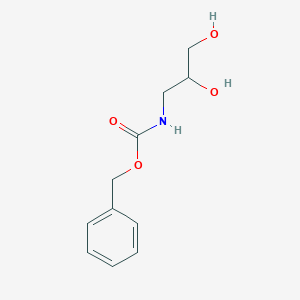

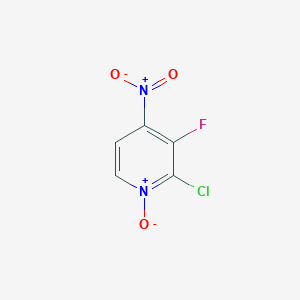

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

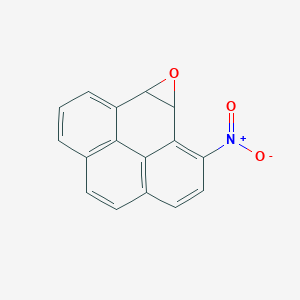

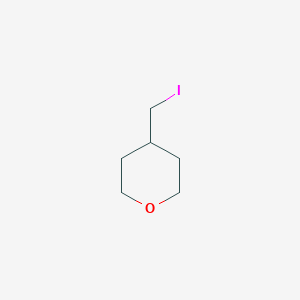

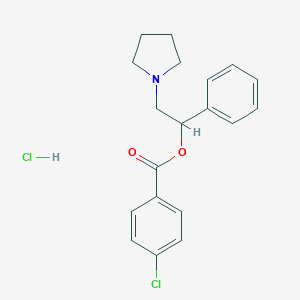

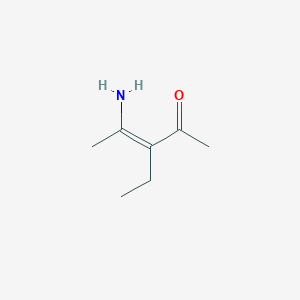

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)